(R)-Venlafaxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

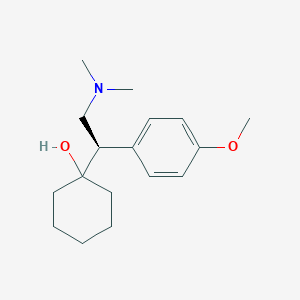

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430837 | |

| Record name | R-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-46-8 | |

| Record name | Venlafaxine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VENLAFAXINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-Venlafaxine in Neuronal Circuits

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit distinct pharmacological activities.[3] This technical guide provides an in-depth examination of the mechanism of action of the (R)-enantiomer of venlafaxine, focusing on its interaction with monoamine transporters, its influence on downstream signaling cascades, and its impact on neuronal circuit function. This document synthesizes quantitative binding data, details key experimental methodologies, and visualizes complex pathways to serve as a comprehensive resource for research and development professionals.

Core Mechanism of Action: Stereoselective Inhibition of Monoamine Transporters

The primary mechanism of action for venlafaxine is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the synaptic availability of these neurotransmitters.[4] The drug is a racemic mixture, and its enantiomers, (R)- and (S)-venlafaxine, display stereoselective properties.

There are conflicting reports in the literature regarding the precise activity of each enantiomer. A predominant view is that (R)-Venlafaxine is a potent inhibitor of both norepinephrine and serotonin reuptake, whereas the (S)-enantiomer is more selective for serotonin reuptake.[3][5] Another study reported that this compound is more potent for NET inhibition, while (S)-venlafaxine is slightly more potent for SERT inhibition.[6] A third source suggests this compound has greater serotonin reuptake inhibition properties, while the (S)-enantiomer inhibits both monoamines.[7]

This dual action on both serotonergic and noradrenergic systems is believed to contribute to its therapeutic efficacy. At lower therapeutic doses, racemic venlafaxine predominantly inhibits SERT, with significant NET inhibition occurring at higher doses (≥150-225 mg/day).[8][9] At very high doses, venlafaxine also weakly inhibits the dopamine transporter (DAT).[1]

References

- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

(R)-Venlafaxine: A Technical Profile of its Pharmacology and Receptor Affinity

For: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth examination of the pharmacological characteristics and receptor binding profile of the (R)-enantiomer of Venlafaxine. This document provides quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and processes.

Pharmacological Profile

Venlafaxine is a structurally novel phenylethylamine antidepressant.[1] It is administered as a racemic mixture of its two enantiomers, (R)- and (S)-Venlafaxine.[2][3] The primary mechanism of action for venlafaxine is the inhibition of neurotransmitter reuptake. It is classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), as its main therapeutic targets are the Solute Carrier Family 6, Member 4 (SLC6A4), also known as the serotonin transporter (SERT), and the Solute Carrier Family 6, Member 2 (SLC6A2), the norepinephrine transporter (NET).[4] By blocking these transporters, venlafaxine increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[4][5] At higher doses, it also weakly inhibits the reuptake of dopamine.[6][7]

The two enantiomers of venlafaxine possess distinct pharmacological profiles. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake.[8][9] In contrast, the (S)-enantiomer is reported to be more selective for the inhibition of serotonin reuptake.[8][9] However, some studies suggest that the (R)-enantiomer has a greater serotonin reuptake inhibition property, while the (S)-enantiomer inhibits the reuptake of both monoamines.[3][4] Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), show no significant affinity for muscarinic, histaminergic, or α1-adrenergic receptors, which contributes to a side effect profile that is generally more tolerable than that of tricyclic antidepressants.[1][10]

Receptor and Transporter Binding Affinity

The binding affinity of a compound for its target is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the target receptors in vitro. A lower Ki value indicates a higher binding affinity.

The data presented below is for racemic venlafaxine, as specific Ki values for the individual (R)-enantiomer are not consistently reported across studies. Racemic venlafaxine exhibits a roughly 30-fold higher affinity for the serotonin transporter compared to the norepinephrine transporter.[11][12]

Table 1: In Vitro Binding Affinities (Ki) of Racemic Venlafaxine

| Target Transporter | Species | Ki Value (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Human | 82 | [11] |

| Serotonin Transporter (SERT) | Rat | 74 | [13] |

| Norepinephrine Transporter (NET) | Human | 2480 | [11] |

| Norepinephrine Transporter (NET) | Rat | 1260 | [13] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is predominantly performed using in vitro radioligand binding assays. The following is a generalized protocol for a competitive inhibition assay.

Objective: To determine the affinity of a test compound (e.g., (R)-Venlafaxine) for a specific transporter (e.g., SERT or NET) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Materials:

-

Receptor Source: Membranes prepared from rat brain tissue or from cultured cells stably expressing the cloned human serotonin or norepinephrine transporter.[11][13]

-

Radioligand: A high-affinity ligand for the target transporter, labeled with a radioisotope (e.g., tritium, ³H).

-

Test Compound: Unlabeled this compound, prepared in a series of increasing concentrations.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester or multi-well filter plate (e.g., glass fiber filters) to separate the receptor-bound radioligand from the unbound radioligand.[16]

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

-

Incubation: The receptor source, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) are combined in assay tubes or microplate wells.

-

Total and Nonspecific Binding:

-

Total Binding: Wells containing only the receptor source and radioligand are prepared to measure the maximum amount of radioligand that can bind.

-

Nonspecific Binding: Wells are prepared with the receptor source, radioligand, and a very high concentration of a known potent inhibitor for that receptor. This measures the amount of radioligand that binds to non-transporter components (e.g., the filter, lipids).

-

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration. The contents of each well are passed through a glass fiber filter under vacuum. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.[16]

-

Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the nonspecific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

-

A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Visualizations: Pathways and Workflows

Mechanism of Action

The primary therapeutic action of this compound involves the blockade of presynaptic serotonin (SERT) and norepinephrine (NET) transporters. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, leading to their increased availability for postsynaptic receptor binding.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Metabolic Pathway of Venlafaxine

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into its major active metabolite, O-desmethylvenlafaxine (ODV). Minor metabolic pathways also exist.

References

- 1. Pharmacologic profile and efficacy of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Venlafaxine - Wikipedia [en.wikipedia.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism and Pharmacokinetic Pathways of (R)-Venlafaxine

This technical guide provides a comprehensive overview of the core metabolic and pharmacokinetic pathways of (R)-Venlafaxine, designed for researchers, scientists, and drug development professionals. The document details the enzymatic processes, quantitative pharmacokinetic data, and experimental methodologies critical for understanding the disposition of this enantiomer.

Metabolism of this compound

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, exists as a racemic mixture of (R)- and (S)-enantiomers. The metabolism of venlafaxine is extensive, primarily occurring in the liver through the cytochrome P450 (CYP) enzyme system. The (R)-enantiomer exhibits a specific metabolic profile, which is crucial for its therapeutic and side-effect profile.

The primary metabolic pathway for this compound is O-demethylation, catalyzed mainly by the highly polymorphic enzyme CYP2D6, to form its major active metabolite, (R)-O-desmethylvenlafaxine (R-ODV).[1][2] A minor pathway involves N-demethylation by CYP2C19, CYP2C9, and CYP3A4 to form (R)-N-desmethylvenlafaxine (R-NDV).[2][3][4] Both the parent compound and its metabolites can undergo further metabolism, including glucuronidation, before excretion.

The diagram below illustrates the key metabolic transformations of this compound.

Caption: Metabolic pathways of this compound.

Pharmacokinetic Pathways and Quantitative Data

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive first-pass metabolism.[5][6] The bioavailability of oral venlafaxine is approximately 45%.[5][7] The parent drug and its active metabolite, R-ODV, have distinct pharmacokinetic parameters, which are summarized in the table below. It is important to note that genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in these parameters.[8][9][10]

| Parameter | This compound | (R)-O-desmethylvenlafaxine (R-ODV) |

| Elimination Half-life (t½) | ~5 ± 2 hours (immediate release) | ~11 ± 2 hours |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours (immediate release) | ~4-5 hours |

| Apparent Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg |

| Plasma Protein Binding | 27 ± 2% | 30 ± 12% |

| Renal Excretion (unchanged) | ~5% of dose | ~29% (unconjugated), ~26% (conjugated) |

Data compiled from multiple sources including[5][7][11][12].

Experimental Protocols

The characterization of this compound's metabolism and pharmacokinetics relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To identify the specific enzymes responsible for the metabolism of this compound and to determine the kinetic parameters of these reactions.

Methodology:

-

System Selection: In vitro systems such as human liver microsomes (HLMs), recombinant human CYP enzymes expressed in cell lines, and primary human hepatocytes are utilized.[13][14][15]

-

Incubation: this compound is incubated with the selected in vitro system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

-

Inhibitor Studies: To identify specific CYP enzyme involvement, selective chemical inhibitors or antibodies for different CYP isoforms are included in the incubations.[4]

-

Sample Analysis: The reaction is quenched at various time points, and the samples are processed for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent drug and its metabolites.[16]

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by measuring the rate of metabolite formation at various substrate concentrations.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

Methodology:

-

Study Design: A single- or multiple-dose study is conducted in a relevant animal model or human subjects.[17][18]

-

Drug Administration: A defined dose of this compound is administered, typically orally or intravenously.

-

Sample Collection: Blood, plasma, and urine samples are collected at predetermined time points over a specified duration.[19]

-

Bioanalysis: The concentrations of this compound and its metabolites in the biological samples are quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters (e.g., AUC, Cmax, t½, clearance, and volume of distribution) using non-compartmental or compartmental analysis software.[20]

The following diagram outlines a typical workflow for these experimental protocols.

Caption: Workflow for pharmacokinetic and metabolism studies.

Impact of Genetic Polymorphisms

Genetic variations in the CYP2D6 gene significantly impact the metabolism and pharmacokinetics of this compound. Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to decreased metabolism, higher plasma concentrations of venlafaxine, and lower concentrations of ODV.[1][10]

-

Intermediate Metabolizers (IMs): Have reduced CYP2D6 enzyme activity.

-

Extensive (Normal) Metabolizers (EMs): Possess two functional alleles.

-

Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene, resulting in increased enzyme activity, lower venlafaxine concentrations, and higher ODV levels.[21]

The logical relationship between CYP2D6 phenotype and the resulting pharmacokinetic profile is depicted below.

Caption: CYP2D6 phenotype and its effect on pharmacokinetics.

References

- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants [pubmed.ncbi.nlm.nih.gov]

- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Effect of cytochrome P450 enzyme polymorphisms on pharmacokinetics of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 10. gene2rx.com [gene2rx.com]

- 11. Venlafaxine - Wikipedia [en.wikipedia.org]

- 12. db.cngb.org [db.cngb.org]

- 13. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. who.int [who.int]

- 21. CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Antidepressant Synthesis: A Technical Guide to Novel Precursors for (R)-Venlafaxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores cutting-edge, enantioselective synthetic routes to (R)-Venlafaxine, a critical enantiomer of the widely prescribed antidepressant. Moving beyond traditional racemic preparations and resolutions, this document focuses on the strategic use of novel precursors and asymmetric methodologies to afford the desired (R)-enantiomer with high purity and efficiency. Detailed experimental protocols, comparative quantitative data, and visual representations of synthetic workflows are provided to empower researchers in the field of pharmaceutical development.

Protecting Group-Free Asymmetric Synthesis from Cyclohexanone

A highly efficient and scalable pathway to this compound has been developed, commencing from the readily available and inexpensive precursor, cyclohexanone. This protecting group-free approach employs a sequence of a Wittig reaction, selective reduction, Sharpless asymmetric epoxidation, and a final copper-catalyzed epoxide opening, delivering the target molecule with excellent enantiopurity.[1][2][3]

Experimental Protocol

Step 1: Synthesis of α,β-Unsaturated Ester (5) A mixture of cyclohexanone (5 g, 51.00 mmol) and a two-carbon Wittig ylide (19.537 g, 56.1 mmol) in toluene is refluxed at 120°C for 24 hours. Following the reaction, toluene is removed under reduced pressure.[1][3]

Step 2: Selective Reduction to Allyl Alcohol (4) The crude α,β-unsaturated ester from the previous step is dissolved in toluene and added dropwise to a solution of Red-Al (Vitride) at 0°C. The reaction is stirred for 30 minutes and then quenched with a saturated solution of sodium potassium tartrate.[1][3]

Step 3: Sharpless Asymmetric Epoxidation to Chiral Epoxide (3) To a solution of Ti(O-iPr)₄ and L-(+)-diethyl tartrate in dry DCM at -10°C, TBHP (4M in toluene) is added. After 30 minutes, the mixture is cooled to -50°C, and a solution of the allyl alcohol (4) in DCM is added dropwise. The reaction is stirred for 6 hours.[1][3]

Step 4: Amination to Chiral Epoxy Amine (2) The chiral epoxide (3) is treated with methanesulfonyl chloride and triethylamine at 0°C for 15 minutes to form the crude mesylate. This is subsequently subjected to amination with a 40% aqueous dimethylamine solution at room temperature for 8-10 hours.[4]

Step 5: Copper-Catalyzed Epoxide Opening to (-)-Venlafaxine (1) p-Methoxyphenyl magnesium bromide is prepared from 4-bromoanisole and magnesium turnings in dry THF. To this Grignard reagent, copper iodide is added, and the mixture is stirred for 15 minutes before being cooled to -40°C. A solution of the chiral epoxy amine (2) in THF is then added slowly, and the reaction is stirred for 4-8 hours at this temperature to yield (-)-Venlafaxine.[1][3]

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | α,β-Unsaturated Ester (5) | Cyclohexanone (6) | >95 | - |

| 2 | Allyl Alcohol (4) | α,β-Unsaturated Ester (5) | >95 | - |

| 3 | Chiral Epoxide (3) | Allyl Alcohol (4) | >80 | >82 |

| 4 & 5 | (-)-Venlafaxine (1) | Chiral Epoxide (3) | >50 (overall) | >99 (after recrystallization) |

Experimental Workflow

Caption: Workflow for the protecting group-free synthesis of this compound.

Organocatalytic Asymmetric Synthesis

An innovative approach to this compound utilizes an organocatalytic Michael addition as the key chirality-inducing step. This strategy offers an environmentally friendly and metal-free alternative for establishing the crucial stereocenter.[5][6]

Experimental Protocol

Step 1: Synthesis of Nitrostyrene (5) Anisaldehyde is reacted with nitromethane in the presence of ammonium acetate in acetic acid under sonication at room temperature (25-35°C) for 2-4 hours.[5]

Step 2: Organocatalytic Michael Addition The resulting nitrostyrene is subjected to a Michael addition with cyclohexanone in a 1:5 molar ratio. The reaction is catalyzed by a proline-based organocatalyst, (S)-N1,N1-dimethyl-N2-(pyrrolidin-2-ylmethyl)ethane-1,2-diamine, with p-toluenesulfonic acid (PTSA) as an additive in DMF. The mixture is stirred at room temperature for 24 hours to afford the nitro keto compound (4).[5]

Step 3: Subsequent Transformations The nitro keto compound undergoes a series of transformations including selective ketone reduction, nitro group reduction, in-situ amine protection, dehydration, epoxidation, and a final one-pot epoxide opening and deprotection to yield (-)-Venlafaxine.[5]

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Nitrostyrene (5) | Anisaldehyde (6) | 95 | - |

| 2 | Nitro Keto Compound (4) | Nitrostyrene (5) & Cyclohexanone | 79 | ≥99 |

| 3-end | (-)-Venlafaxine | Nitro Keto Compound (4) | - | ≥99 |

Logical Relationship Diagram

Caption: Key steps in the organocatalytic synthesis of this compound.

Alternative and Emerging Synthetic Strategies

Enantioselective Synthesis via an Unusual Grignard Reaction

A stereoselective synthesis of (R)-(-)-Venlafaxine has been accomplished utilizing an innovative Grignard reaction. The key steps in this approach involve the induction of chirality through Sharpless asymmetric dihydroxylation, followed by the novel Grignard reaction to establish the challenging benzylic stereocenter.[1][5] While specific, step-by-step protocols are proprietary, this method highlights a creative application of organometallic chemistry for asymmetric synthesis.

Rhodium-Catalyzed C-H Insertion

The direct functionalization of C-H bonds represents a highly atom-economical approach in organic synthesis. Rhodium(II) prolinate-catalyzed intermolecular C-H insertion has been demonstrated as a viable method for the formation of β-amino esters, which are precursors to Venlafaxine. This strategy involves the reaction between methyl aryldiazoacetates and a protected methylamine, offering a direct route to key intermediates. Further development in this area could lead to a more streamlined synthesis of this compound.

Biocatalytic Approach Using Hydroxynitrile Lyases (HNLs)

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Hydroxynitrile lyases (HNLs) can catalyze the stereoselective addition of cyanide to aldehydes, producing chiral cyanohydrins. These cyanohydrins are valuable precursors for the synthesis of Venlafaxine. By selecting the appropriate HNL, either the (R)- or (S)-cyanohydrin can be obtained with high enantiomeric excess, setting the stereochemistry for the final product early in the synthetic sequence. This chemoenzymatic approach is a promising avenue for the large-scale, sustainable production of this compound.[1][7]

Conclusion

The synthesis of enantiomerically pure this compound has evolved significantly, with modern strategies focusing on asymmetric catalysis to avoid the inefficiencies of classical resolution. The protecting group-free synthesis from cyclohexanone stands out for its scalability and high enantioselectivity. Concurrently, the organocatalytic route provides a metal-free, environmentally conscious alternative. Emerging methodologies, including novel Grignard reactions, C-H activation, and biocatalysis, continue to push the boundaries of synthetic efficiency and elegance. These advancements not only provide practical routes to a crucial pharmaceutical agent but also offer valuable insights and tools for the broader field of asymmetric synthesis and drug development.

References

- 1. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

- 2. A protecting group free and scalable approach towards total synthesis of (−)-venlafaxine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20150175524A1 - Asymmetric synthesis of (-)-venlafaxine using organocatalyst - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

(R)-Venlafaxine Stereospecific Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. It is administered as a racemic mixture of two enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. The enantiomers exhibit different pharmacological profiles, with this compound being a more potent inhibitor of both serotonin and norepinephrine reuptake, while (S)-Venlafaxine is more selective for serotonin reuptake inhibition.[1][2] The stereochemistry of venlafaxine plays a crucial role in its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This technical guide provides an in-depth overview of the stereospecific metabolic pathways of this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts in this area.

Core Metabolic Pathways of this compound

The metabolism of venlafaxine is extensive, with the primary route being O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][3][4] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV).[1] These metabolites can be further metabolized to N,O-didesmethylvenlafaxine (DDV).[1] The metabolism of venlafaxine is stereoselective, with different CYP enzymes showing preferences for each enantiomer.

O-Demethylation (Major Pathway)

The O-demethylation of venlafaxine to ODV is predominantly catalyzed by CYP2D6.[1][3][4] This pathway exhibits significant stereoselectivity, with a marked preference for the (R)-enantiomer.[5] In individuals who are extensive metabolizers (EMs) for CYP2D6, the oral clearance of this compound is substantially higher than that of (S)-Venlafaxine.[5] This leads to higher plasma concentrations of (R)-ODV. In poor metabolizers (PMs) of CYP2D6, who have reduced or absent enzyme activity, the metabolism of this compound is significantly decreased.[6]

N-Demethylation (Minor Pathway)

The N-demethylation of venlafaxine to NDV is a minor metabolic route catalyzed by CYP2C19 and CYP3A4.[1][7] Studies suggest that CYP2C19 may favor the metabolism of the (S)-enantiomer.[8] In CYP2D6 poor metabolizers, the N-demethylation pathway may become more significant, leading to increased plasma concentrations of NDV.[1]

Further Metabolism

The primary and secondary metabolites, ODV and NDV, can undergo further demethylation to form N,O-didesmethylvenlafaxine (DDV), a reaction that can be influenced by both CYP2D6 and CYP2C19 genotypes.[8]

Quantitative Analysis of this compound Metabolism

The stereoselective metabolism of venlafaxine has been quantified through various pharmacokinetic and in vitro studies. The following tables summarize key quantitative data.

Table 1: Oral Clearance of Venlafaxine Enantiomers in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers

| Enantiomer | Metabolizer Status | Oral Clearance (L/h) | Reference |

| This compound | EM | 173 (median) | [5] |

| PM | 20 (median) | [5] | |

| (S)-Venlafaxine | EM | 73 (median) | [5] |

| PM | 37 (median) | [5] |

Table 2: In Vitro Kinetic Parameters for Venlafaxine Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| O-demethylation (to ODV) | CYP2D6 | 23.2 | - | [9] |

| Overall | 41 | 0.36 | [9] | |

| N-demethylation (to NDV) | Overall | 2504 | 2.14 | [9] |

Note: Specific Vmax for CYP2D6-mediated O-demethylation was not provided in the cited source.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound in vitro.

1. Reagent Preparation:

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4).

-

This compound Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., DMSO or methanol).

-

Human Liver Microsomes: Obtain commercially or prepare from donor livers. The final protein concentration in the incubation should be between 0.2-0.5 mg/mL.[7]

-

NADPH Regenerating System: Use a commercially available system containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.

2. Incubation Procedure:

-

Pre-warm the reaction buffer, human liver microsomes, and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube or 96-well plate, combine the reaction buffer and human liver microsomes.

-

Add the this compound solution to the mixture to initiate the reaction. The final substrate concentration can be varied to determine kinetic parameters (e.g., 5-50 µM).[7]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.[7]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of venlafaxine or another suitable compound).[7]

-

Centrifuge the samples to pellet the precipitated proteins.

3. Sample Analysis:

-

Analyze the supernatant by a validated analytical method, such as LC-MS/MS, to quantify the parent compound and its metabolites.

Analytical Method for Quantification of this compound and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its metabolites.

1. Sample Preparation:

-

Perform protein precipitation of plasma or microsomal incubation samples by adding a solvent like acetonitrile.

-

Alternatively, use liquid-liquid extraction with a solvent such as methyl tert-butyl ether.[10]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS System:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or phenyl reversed-phase column is commonly used.[7][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[7][10]

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its metabolites.

3. Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Visualizations

Metabolic Pathways of this compound

Caption: Stereospecific metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of this compound.

Conclusion

The metabolism of this compound is a complex, stereospecific process dominated by CYP2D6-mediated O-demethylation. The significant differences in metabolic rates between CYP2D6 extensive and poor metabolizers highlight the importance of pharmacogenetic considerations in venlafaxine therapy. This technical guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further investigating the clinical implications of this compound's stereospecific metabolism. Future research should focus on obtaining more detailed kinetic data for each CYP isoform involved in the metabolism of both venlafaxine enantiomers to build more precise predictive models of drug response and adverse effects.

References

- 1. ClinPGx [clinpgx.org]

- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Influence of CYP2D6 and CYP2C19 genotypes on venlafaxine metabolic ratios and stereoselective metabolism in forensic autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Venlafaxine's Interaction with Serotonin and Norepinephrine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is a racemic mixture of two enantiomers, (R)- and (S)-venlafaxine, which exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the effects of (R)-venlafaxine on the serotonin transporter (SERT) and the norepinephrine transporter (NET), crucial targets in the treatment of depressive disorders. The document summarizes key binding affinity data, details the experimental protocols used to determine these interactions, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Binding Affinities

The following tables summarize the available quantitative data for the binding affinity of venlafaxine and its enantiomers to the human serotonin and norepinephrine transporters.

Table 1: Binding Affinity of Venlafaxine and its Metabolite at Human SERT and NET

| Compound | Transporter | K_i (nM) |

| Racemic Venlafaxine | SERT | 82[1][2] |

| NET | 2480[1][2] | |

| Desvenlafaxine (metabolite) | SERT | 40.2 |

| NET | 558.4 |

Core Concepts: Enantioselectivity of Venlafaxine

Venlafaxine is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[3] These stereoisomers possess distinct pharmacological activities, a phenomenon known as enantioselectivity. The (R)-enantiomer of venlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake, whereas the (S)-enantiomer is more selective for the inhibition of serotonin reuptake.[3][4] This differential activity of the enantiomers contributes to the overall pharmacological profile of the racemic drug.

Figure 1: Enantiomeric composition and primary targets of Venlafaxine.

Experimental Protocols

The binding affinities of compounds like this compound to SERT and NET are typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target transporter by the test compound.

Serotonin Transporter (SERT) Binding Assay

A common method for determining binding affinity at SERT involves a competition assay with [³H]citalopram.

Objective: To determine the inhibitory constant (K_i_) of this compound for the serotonin transporter.

Materials:

-

Radioligand: [³H]citalopram

-

Membrane Preparation: Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).

-

Assay Buffer: Tris-HCl buffer with NaCl and KCl.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]citalopram (at a concentration near its K_d_), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific control.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Figure 2: Experimental workflow for a SERT radioligand binding assay.

Norepinephrine Transporter (NET) Binding Assay

To determine the binding affinity of this compound at NET, a similar radioligand competition assay is employed, typically using [³H]nisoxetine.

Objective: To determine the inhibitory constant (K_i_) of this compound for the norepinephrine transporter.

Materials:

-

Radioligand: [³H]nisoxetine

-

Membrane Preparation: Cell membranes prepared from cells expressing human NET (e.g., HEK293 cells) or from brain tissue (e.g., rat hypothalamus or cortex).

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., desipramine).

-

Assay Buffer: Tris-HCl buffer with NaCl.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure: The procedure for the NET binding assay is analogous to the SERT binding assay described above, with the substitution of [³H]nisoxetine as the radioligand and a NET-specific inhibitor for determining non-specific binding.

Signaling Pathways

The therapeutic effects of this compound are mediated through its inhibition of SERT and NET, which leads to an increase in the synaptic concentrations of serotonin and norepinephrine, respectively. These neurotransmitters then act on various postsynaptic receptors to elicit downstream signaling cascades.

Serotonin Transporter (SERT) Signaling Pathway

SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its signaling. Inhibition of SERT by this compound leads to a prolonged presence of serotonin in the synapse, enhancing its interaction with postsynaptic serotonin receptors (5-HTRs).

Figure 3: Simplified signaling pathway of the serotonin transporter (SERT).

Norepinephrine Transporter (NET) Signaling Pathway

Similar to SERT, NET mediates the reuptake of norepinephrine from the synaptic cleft. By inhibiting NET, this compound increases the synaptic availability of norepinephrine, leading to enhanced activation of postsynaptic adrenergic receptors.

Figure 4: Simplified signaling pathway of the norepinephrine transporter (NET).

Conclusion

This compound demonstrates a significant interaction with both serotonin and norepinephrine transporters, a characteristic that underlies its efficacy as an antidepressant. While the precise quantitative binding affinities of the individual enantiomers remain to be fully elucidated in publicly available literature, the qualitative differences are well-documented. The experimental protocols outlined in this guide provide a standardized framework for further investigation into the stereoselective interactions of venlafaxine and other novel compounds with these critical monoamine transporters. A deeper understanding of these interactions is paramount for the development of more targeted and effective treatments for mood disorders.

References

Preclinical Pharmacological Characterization of (R)-Venlafaxine: An In-Depth Technical Guide

Introduction

Venlafaxine is a widely prescribed antidepressant medication belonging to the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). It is a chiral compound, existing as two enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. Commercially available formulations of venlafaxine are a racemic mixture of these two enantiomers. Preclinical research has demonstrated that the enantiomers possess distinct pharmacological profiles. The (R)-enantiomer of venlafaxine is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake, while the (S)-enantiomer is more selective for serotonin reuptake inhibition.[1][2] This guide provides a comprehensive overview of the preclinical pharmacological characterization of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic properties of this compound are primarily defined by its interaction with monoamine transporters.

Receptor and Transporter Binding Affinity

This compound exhibits a high affinity for the serotonin and norepinephrine transporters, with a significantly lower affinity for the dopamine transporter. The binding affinities (Ki) for racemic venlafaxine are summarized in the table below. While specific Ki values for the individual enantiomers are not consistently reported in publicly available literature, it is established that the (R)-enantiomer contributes significantly to the dual inhibition of both SERT and NET.

| Transporter | Ki (nM) - Racemic Venlafaxine |

| Serotonin Transporter (SERT) | 82[3][4][5] |

| Norepinephrine Transporter (NET) | 2480[3][4][5] |

| Dopamine Transporter (DAT) | 7647[3] |

Note: The Ki values presented are for the racemic mixture of venlafaxine. The (R)-enantiomer is a potent inhibitor of both SERT and NET.

Neurotransmitter Reuptake Inhibition

Functionally, this compound acts as a potent inhibitor of both serotonin and norepinephrine reuptake. This dual action is believed to be responsible for its broad efficacy in treating depressive and anxiety disorders. The inhibitory activity is dose-dependent, with serotonin reuptake inhibition occurring at lower doses and norepinephrine reuptake inhibition becoming more prominent at higher doses.[6]

Signaling Pathways

The therapeutic effects of this compound are mediated by complex downstream signaling cascades initiated by the elevation of synaptic serotonin and norepinephrine levels. One of the key pathways implicated is the upregulation of brain-derived neurotrophic factor (BDNF).[7][8][9][10] Increased BDNF expression promotes neuronal survival, neurogenesis, and synaptic plasticity, which are thought to be impaired in depressive states.

Caption: this compound-mediated BDNF signaling pathway.

Pharmacokinetics

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV). The metabolism of venlafaxine is stereoselective, with CYP2D6 exhibiting a preference for the (R)-enantiomer.

In Vivo Preclinical Pharmacology

The antidepressant and analgesic potential of this compound has been evaluated in various animal models.

Animal Models of Antidepressant-Like Activity

| Animal Model | Species | Dose (mg/kg) | Route | Key Findings |

| Forced Swim Test | Mouse | 4 and 8 | s.c. | Significantly reduced immobility time, indicative of antidepressant-like effects.[11] |

| Forced Swim Test | Mouse | 8, 16, 32, and 64 | i.p. | Dose-dependent decrease in immobility time.[3] |

| Apomorphine-Induced Hypothermia | Mouse | 2, 4, 8, 16, 32, and 64 | i.p. | Antagonized apomorphine-induced hypothermia, suggesting noradrenergic activity.[3][12] |

| Resident-Intruder Test | Rat | 20-180 µmol/kg (acute) | s.c. | Acute treatment reduced aggressive behavior.[13] |

| Resident-Intruder Test | Rat | 20 µmol/kg/day (chronic) | s.c. | Chronic treatment increased aggressive behavior.[13] |

Animal Models of Analgesic Activity

| Animal Model | Species | Dose (mg/kg) | Route | Key Findings |

| Tail Immersion Test | Mouse | 30 and 60 | i.p. | Significantly increased tail withdrawal latency, indicating an anti-nociceptive effect.[14] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Protocol:

-

Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Acclimation: Animals are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test session.

-

Test Session: On the test day, mice are placed in the cylinder for a 6-minute session.[11][12][13]

-

Behavioral Scoring: The duration of immobility (the time the mouse spends floating passively, making only small movements to keep its head above water) is recorded during the last 4 minutes of the 6-minute session.[12][13]

-

Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests.

Caption: Experimental workflow for the Forced Swim Test.

Tail Immersion Test

The Tail Immersion Test is a common method for assessing the analgesic properties of a compound in response to a thermal stimulus.

Protocol:

-

Apparatus: A water bath maintained at a constant temperature (typically 52.5 ± 0.5°C).

-

Animal Handling: Mice are gently restrained, allowing the tail to be freely accessible.

-

Baseline Measurement: The distal portion (2-3 cm) of the mouse's tail is immersed in the hot water bath, and the time taken for the mouse to withdraw its tail (tail-flick latency) is recorded. A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound or a control substance is administered.[14]

-

Post-Treatment Measurement: Tail-flick latency is measured at predetermined time points after drug administration.

-

Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

The preclinical pharmacological profile of this compound is characterized by its potent dual inhibition of serotonin and norepinephrine reuptake. This mechanism of action is associated with downstream effects on neurotrophic factor signaling, contributing to its antidepressant and anxiolytic properties observed in various animal models. Furthermore, preclinical studies have demonstrated its potential as an analgesic agent. This in-depth technical guide provides a foundational understanding of the preclinical characteristics of this compound for professionals in the field of drug discovery and development.

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]

- 2. ClinPGx [clinpgx.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Venlafaxine inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressants escitalopram and venlafaxine up-regulate BDNF promoter IV but down-regulate neurite outgrowth in differentiating SH-SY5Y neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Venlafaxine inhibits apoptosis of hippocampal neurons by up-regulating brain-derived neurotrophic factor in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

The Enantioselective Pursuit of (R)-Venlafaxine: A Technical Guide to its Discovery and Development

Introduction

Venlafaxine, a widely prescribed antidepressant, is a cornerstone of treatment for major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), augmenting the levels of these crucial neurotransmitters in the synaptic cleft. Venlafaxine is commercially available as a racemic mixture, a 1:1 combination of its two non-superimposable mirror-image isomers, or enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. Emerging research has unveiled distinct pharmacological profiles for each enantiomer, sparking interest in the development of enantiomerically pure formulations. This technical guide delves into the discovery, enantioselective synthesis, and pharmacological characterization of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and Rationale for Enantiomer-Specific Development

The initial development and regulatory approval of venlafaxine focused on the racemic mixture. However, subsequent pharmacological investigations revealed that the two enantiomers possess differential affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET). While both enantiomers contribute to the overall therapeutic effect, (S)-Venlafaxine is a more selective serotonin reuptake inhibitor, whereas this compound exhibits a greater selectivity for the norepinephrine transporter. This stereoselective activity provides a strong rationale for the development of the individual enantiomers, which could offer more targeted therapeutic effects and potentially a more favorable side-effect profile.

Enantioselective Synthesis of this compound

The asymmetric synthesis of this compound is crucial for isolating its specific pharmacological effects. A notable and efficient method involves a rhodium-catalyzed C-H insertion reaction. This approach provides high enantioselectivity, a key factor in producing a pure enantiomer.

A three-step synthesis has been described for the preparation of this compound with high enantiomeric excess. The process begins with a rhodium(II) prolinate-catalyzed intermolecular C-H insertion between a methyl aryldiazoacetate and a bis-silyl protected methylamine. This is followed by reductive amination and reaction with a Grignard reagent to yield the final product.

(R)-Venlafaxine and its Role in Neurotransmitter Reuptake Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), exists as a racemic mixture of two enantiomers: (R)-Venlafaxine and (S)-Venlafaxine. These stereoisomers exhibit differential pharmacological activities, particularly in their interaction with monoamine transporters. This technical guide provides an in-depth analysis of this compound's role in the inhibition of serotonin and norepinephrine reuptake, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: Neurotransmitter Reuptake Inhibition

The therapeutic effects of venlafaxine and its enantiomers are primarily attributed to their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This inhibition is achieved by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Qualitative studies indicate that the (R)-enantiomer of venlafaxine is a potent inhibitor of both norepinephrine and serotonin reuptake, while the (S)-enantiomer demonstrates greater selectivity for serotonin reuptake inhibition[1].

Quantitative Analysis of Transporter Binding Affinities

The binding affinities of venlafaxine, its enantiomers, and its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine), for SERT and NET are crucial for understanding their pharmacological profiles. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. While specific Ki values for the individual enantiomers of venlafaxine are not consistently available in publicly accessible literature, data for the racemic mixture and its primary metabolite provide valuable insights.

| Compound | Transporter | Ki (nM) |

| (±)-Venlafaxine (Racemic) | SERT | 82[2][3] |

| NET | 2480[2][3] | |

| O-Desmethylvenlafaxine (DVS) | SERT | 40.2[3] |

| NET | 558.4[3] |

Note: Lower Ki values indicate a stronger binding affinity.

Experimental Protocols

The determination of binding affinities and reuptake inhibition is conducted through rigorous in vitro assays. The following sections detail the methodologies for two key experiments.

Radioligand Binding Assay for SERT and NET

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.

a. Materials:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human SERT or NET.

-

Radioligands: [³H]Citalopram for SERT and [³H]Nisoxetine for NET.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).

-

Scintillation Cocktail.

-

96-well Filter Plates with glass fiber filters (pre-treated with polyethyleneimine).

-

Filtration Apparatus.

-

Scintillation Counter.

b. Procedure:

-

Membrane Preparation:

-

Homogenize the HEK293 cells expressing the target transporter in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [³H]Citalopram or 2 nM [³H]Nisoxetine), and assay buffer.

-

Non-specific Binding: Membrane preparation, the radioligand, and a high concentration of the non-specific binding control.

-

Competition: Membrane preparation, the radioligand, and varying concentrations of this compound.

-

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-treated glass fiber filter plate using a vacuum filtration apparatus.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Neurotransmitter Uptake Assay

This assay directly measures the functional inhibition of neurotransmitter reuptake by a test compound in synaptosomes, which are resealed nerve terminals that contain the necessary machinery for neurotransmitter transport.

a. Materials:

-

Synaptosome Preparation: Fresh brain tissue (e.g., rat striatum or cortex).

-

Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer bicarbonate buffer (or similar physiological buffer), aerated with 95% O₂/5% CO₂.

-

Inhibitors for Non-specific Uptake: A high concentration of a selective inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET).

-

Scintillation Cocktail.

-

Filtration Apparatus and glass fiber filters.

-

Scintillation Counter.

b. Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove larger debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in the uptake buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of this compound at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

-

Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of neurotransmitter uptake.

-

Signaling Pathways and Experimental Workflows

The inhibition of serotonin and norepinephrine reuptake by this compound leads to an increased activation of their respective postsynaptic receptors, triggering downstream signaling cascades.

Neurotransmitter Reuptake Inhibition Mechanism

References

- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

Methodological & Application

Application Note: A Validated Chiral RP-HPLC Method for the Enantioselective Analysis of (R)-Venlafaxine

Abstract

This application note details the development and validation of a precise, accurate, and robust chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Venlafaxine enantiomers, with a specific focus on (R)-Venlafaxine. Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, is administered as a racemic mixture, yet its enantiomers, (R)- and (S)-Venlafaxine, exhibit different pharmacological and pharmacokinetic profiles[1]. This necessitates a reliable analytical method to distinguish between them for quality control and research purposes. The developed isocratic method utilizes a chiral stationary phase to achieve baseline separation. The method was validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity for the analysis of this compound in bulk drug substances.

Introduction

Venlafaxine is a structurally novel bicyclic antidepressant that functions by inhibiting the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine[2]. It is prescribed as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers display stereoselective pharmacodynamics; (S)-Venlafaxine is a more potent inhibitor of serotonin reuptake, while this compound inhibits both serotonin and norepinephrine reuptake[1]. Furthermore, the metabolism of Venlafaxine to its active metabolite, O-desmethylvenlafaxine (ODV), is also stereoselective[1][3]. Given these differences, the ability to separate and quantify the individual enantiomers is critical for pharmaceutical development and quality control. This document provides a comprehensive protocol for a chiral HPLC method suitable for this purpose.

Materials and Methods

Reagents and Chemicals

-

This compound and (S)-Venlafaxine reference standards

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Diethylamine (DEA)

-

Water purified with a Milli-Q Plus system or equivalent[2]

-

All other reagents were of analytical grade[4]

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a PDA or UV detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

A chiral stationary phase is essential for the enantioseparation of Venlafaxine. The following conditions were optimized to achieve baseline resolution between the (R) and (S) enantiomers.

| Parameter | Condition |

| HPLC Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 226 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Protocol 1: Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

-

Working Standard Solutions: Prepare a series of working standard solutions for linearity and validation studies by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 5-30 µg/mL).

Protocol 2: Sample Preparation (for Bulk Drug Substance)

-

Accurately weigh an amount of the Venlafaxine bulk drug substance equivalent to 10 mg of Venlafaxine.

-

Transfer the weighed substance to a 100 mL volumetric flask.

-

Follow steps 2 and 3 from Protocol 1 to prepare the sample solution at a target concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.

Protocol 3: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method[2]. A sample solution of Venlafaxine is subjected to various stress conditions.

-

Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours, then neutralize with 0.1 M NaOH and dilute with mobile phase[6].

-

Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours, then neutralize with 0.1 M HCl and dilute with mobile phase[6].

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours and then dilute with mobile phase[2].

-

Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for 48 hours. Prepare a sample solution from the stressed powder as described in Protocol 2.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours and then analyze[6].

Method Validation and Results

The developed method was validated as per ICH guidelines for parameters including system suitability, linearity, precision, accuracy, and robustness[2][7].

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results are summarized below.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N > 2000 | > 4500 |

| Resolution (Rs) | Rs > 2.0 | > 2.5 |

| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |

Linearity

The linearity was assessed over a concentration range of 5-30 µg/mL for this compound.

| Parameter | Result |

| Concentration Range | 5-30 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Regression Equation | y = mx + c |

Accuracy and Precision

Accuracy was determined by the percent recovery of spiked samples at three concentration levels. Precision was evaluated through intra-day and inter-day analysis.

| Validation Parameter | Level | Result (% Recovery) | Result (%RSD) |

| Accuracy | 80% | 99.5% | - |

| 100% | 100.2% | - | |

| 120% | 99.8% | - | |

| Precision (Intra-day) | n=6 | - | < 1.0% |

| Precision (Inter-day) | n=6 | - | < 1.5% |

Limit of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were established based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL[5] |

Forced Degradation

The method successfully separated the main analyte peaks from degradation products formed under various stress conditions, confirming its stability-indicating capability. Significant degradation was observed under acidic and oxidative conditions[2][8].

| Stress Condition | % Degradation of Venlafaxine | Observations |

| Acid (0.1M HCl) | ~11%[2] | Degradation peaks well-resolved from analyte peaks. |

| Base (0.1M NaOH) | ~14%[2] | Degradation peaks well-resolved. |

| Oxidative (3% H₂O₂) | ~22%[2] | Major degradation observed. |

| Thermal | < 5% | The drug is relatively stable to heat. |

| Photolytic | < 2% | The drug is stable under UV light. |

Visualizations

Caption: Workflow for Chiral HPLC Method Development and Validation.

References

- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. pharmascholars.com [pharmascholars.com]

- 5. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. iajpr.com [iajpr.com]

- 8. scispace.com [scispace.com]

Application Note: Quantification of (R)-Venlafaxine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction